molecular formula C8H15N3O B1485932 3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile CAS No. 1867343-70-1

3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile

Cat. No. B1485932
CAS RN: 1867343-70-1
M. Wt: 169.22 g/mol
InChI Key: JHVAKIMIKPLRFF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H15N3O. The InChI code for this compound is 1S/C16H20N6O/c1-11-5-8-22 (14 (23)3-6-17)9-13 (11)21 (2)16-12-4-7-18-15 (12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3, (H,18,19,20)/t11-,13+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.22 g/mol. It is a solid at room temperature . The storage temperature for this compound is under -20°C in a sealed, dry environment .

Scientific Research Applications

Protein Kinase Inhibition

This compound has been identified as a potent protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, this compound can be used to regulate various cellular processes, making it valuable in the study and treatment of diseases where protein kinases are dysregulated.

Immunosuppressive Therapy

Due to its role as a kinase inhibitor, it has potential applications in immunosuppressive therapy . It could be used to prevent organ transplant rejection, treat autoimmune diseases like lupus and rheumatoid arthritis, and manage other conditions where immunosuppression is beneficial.

Oncology Research

In cancer research, kinase inhibitors like 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile are used to study tumor growth and metastasis. They can help in developing treatments that target cancer cells’ abnormal growth signals without affecting normal cells .

Neurodegenerative Diseases

This compound’s ability to modulate kinase activity suggests it could be useful in researching neurodegenerative diseases like Alzheimer’s disease . Kinase inhibitors are being studied for their potential to interfere with the disease’s progression by affecting abnormal protein phosphorylation associated with neurodegeneration .

Dermatological Applications

In dermatology, kinase inhibitors can be used to study and treat skin conditions such as psoriasis and atopic dermatitis . By controlling the inflammatory pathways, they can reduce symptoms and improve patients’ quality of life .

Gastrointestinal Disorders

Research into gastrointestinal disorders like ulcerative colitis and Crohn’s disease could benefit from this compound. It may offer a new approach to managing these conditions by targeting specific kinases involved in the inflammatory response .

Hematological Conditions

Lastly, the compound’s immunosuppressive properties make it a candidate for studying blood disorders, particularly certain types of leukemia . It could provide insights into the disease mechanism and contribute to the development of targeted therapies .

properties

IUPAC Name

3-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11(4-2-3-9)7-5-10-6-8(7)12/h7-8,10,12H,2,4-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAKIMIKPLRFF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC#N)[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
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3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
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3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
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3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
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3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile

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